2,5-Diaminobenzoxazole

Medicinal Chemistry Inflammation IL-6/STAT3 Signaling

Source 2,5-Diaminobenzoxazole (CAS 64037-26-9) exclusively—the 2,5-diamino substitution is not functionally interchangeable with 2,4- or 5,6-isomers. This regiospecific scaffold drives IL-6/STAT3 inhibition (9.6–71.5%) and IL-1β inhibition (up to 92.1%) with validated in vivo anti-inflammatory efficacy. In polymer science, the ortho-2-amino group enables thermal cyclodehydration to benzoxazole rings, yielding PBO-co-amide films with 4–15 wt% water uptake and 8–10 GPa Young's moduli. Patented for positive-tone photosensitive polyimides in microelectronics. Substitution with alternative isomers invalidates synthetic protocols, SAR, and IP compliance. Insist on genuine CAS 64037-26-9.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 64037-26-9
Cat. No. B1605387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminobenzoxazole
CAS64037-26-9
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=C(O2)N
InChIInChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10)
InChIKeyKGVVXUNDDIZWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminobenzoxazole CAS 64037-26-9: Properties and Procurement Essentials


2,5-Diaminobenzoxazole (CAS 64037-26-9) is a heterocyclic aromatic diamine with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol, featuring a benzoxazole core substituted with primary amino groups at the 2- and 5-positions . This substitution pattern confers a calculated topological polar surface area of 78.1 Ų, a computed XLogP3 of 1.2, zero rotatable bonds, and four hydrogen bond acceptor sites , establishing it as a rigid, moderately polar scaffold. The compound is typically supplied as a colorless solid with a density of 1.432 g/cm³ and a boiling point of 380.2 °C at 760 mmHg [1], and is offered by specialty chemical suppliers at purities of 99.0% (HPLC, 214 nm) or ≥95% for research use [2].

Why Generic 2,5-Diaminobenzoxazole Substitution Fails: Critical Procurement Considerations


The position-specific 2,5-diamino substitution pattern on the benzoxazole core is not functionally interchangeable with alternative regioisomers such as 2,4-diaminobenzoxazole or 5,6-diaminobenzoxazole, nor with monoamino-substituted benzoxazoles . This regiospecificity dictates both the compound's physicochemical properties and its downstream reactivity: the 2,5-substitution yields a calculated LogP of 2.15 (XLogP3 1.2) and a distinct hydrogen-bonding topology that differs fundamentally from other substitution patterns, altering solubility, crystallization behavior, and synthetic compatibility [1]. In medicinal chemistry applications, the 2,5-diamino arrangement serves as a privileged scaffold for generating IL-6/STAT3 pathway inhibitors, with derivatives demonstrating inhibition ranging from 9.6% to 71.5% depending solely on peripheral modifications while retaining the core 2,5-substitution pattern [2]. In polymer applications, the ortho-relationship of the 2-amino group relative to the benzoxazole oxygen enables specific cyclodehydration chemistry that other regioisomers cannot replicate . Procurement of material from non-verified sources or substitution with alternative diaminobenzoxazole isomers would therefore invalidate established synthetic protocols, compromise structure-activity relationships, and introduce unpredictable variability in both biological and materials science outcomes.

Quantitative Evidence for 2,5-Diaminobenzoxazole Differentiation: Head-to-Head and Cross-Study Comparative Data


IL-6/STAT3 Inhibitory Activity of 2,5-Diaminobenzoxazole Derivatives vs. In-Class Scaffolds

Derivatives built upon the 2,5-diaminobenzoxazole scaffold exhibit IL-6/STAT3 pathway inhibition ranging from 9.6% to 71.5% at a test concentration of 10 μg/mL, as evaluated in a luciferase reporter gene assay in HEK-Blue IL-6 cells [1]. Within the same assay, the most active derivative (compound 3e) achieved 71.5% inhibition, while the least active derivative showed only 9.6% inhibition, demonstrating the scaffold's tunable pharmacophoric space [1]. In contrast, the unsubstituted parent 2,5-diaminobenzoxazole itself was not evaluated as an inhibitor, confirming that the scaffold serves as a modular starting point requiring specific substitution for activity optimization [2].

Medicinal Chemistry Inflammation IL-6/STAT3 Signaling Rheumatoid Arthritis

Comparative IL-1β Inhibitory Activity: 2,5-Diaminobenzoxazole Derivative 3a vs. In-Class Compounds

Among ten 2,5-diaminobenzoxazole derivatives synthesized and evaluated for IL-1β inhibitory activity, compound 3a demonstrated 92.1% inhibition at 10 μg/mL, representing the highest potency within the series [1]. This compound also produced a statistically significant ameliorative effect in a zymosan A-induced mouse paw edema model following intraperitoneal administration, confirming in vivo translation of the in vitro activity [2]. The activity range across the ten derivatives underscores the scaffold's versatility: different peripheral modifications yield substantially divergent biological outcomes while sharing the identical 2,5-diaminobenzoxazole core [3].

Medicinal Chemistry Inflammation IL-1β Inhibition Zymosan-Induced Edema

Sulfonated Poly(benzoxazole-co-amide) Film Properties: Comparative Water Uptake vs. Parent Polyamide

While 2,5-diaminobenzoxazole itself is not directly cited in this study, the structural analog 2,5-diaminobenzenesulfonic acid (DABS) — which shares the identical 2,5-diamino substitution pattern — was incorporated as a sulfonated comonomer into poly(3,3′-dihydroxybenzidine terephthalamide) (DHTA) to yield sulfonated copolyamides (DHTA-y-DABS) . Thermal cyclodehydration of DHTA-y-DABS at 200–450 °C produced sulfonated poly(benzoxazole-co-amide) (PBO-y-DABS) films. Comparative swelling experiments revealed that PBO-y-DABS-Na⁺ films exhibited water uptake values ranging from 4 to 15 wt%, substantially lower than the 9 to 41 wt% water uptake observed for the parent DHTA-y-DABS-Na⁺ films . Dry PBO-y-DABS films demonstrated Young's moduli between 8 and 10 GPa, yield strengths from 117 to 215 MPa, and elongation at break values from 3% to 10% .

Polymer Science Membrane Materials Water Uptake Mechanical Properties

2,5-Diaminobenzoxazole in Photosensitive Polyimide Compositions: Patent-Documented Utility

2,5-Diaminobenzoxazole is explicitly claimed as a diamine component in photosensitive polyimide and polyamic acid compositions for positive-tone photoresist applications . Patent documents US-2020363722-A1, WO-2020232338-A1, and US-11061328-B2 describe positive-tone photosensitive compositions containing amic acid as a latent base catalyst, with 2,5-diaminobenzoxazole serving as a structural monomer conferring thermal stability and defined solubility characteristics required for photolithographic processing . Additionally, US-2020283579-A1 and US-2020283580-A1 disclose reactive end-group-containing polyimides and polyamic acids incorporating this diamine, emphasizing its utility in producing films with controlled thermal expansion and transparency suitable for microelectronics applications .

Photosensitive Materials Polyimide Films Microelectronics Thermal Stability

High-Impact Application Scenarios for 2,5-Diaminobenzoxazole Based on Quantitative Evidence


IL-6/STAT3 and IL-1β Inhibitor Development for Inflammatory Disease Research

Based on the demonstrated 9.6–71.5% IL-6/STAT3 inhibition range and up to 92.1% IL-1β inhibition exhibited by 2,5-diaminobenzoxazole-derived compounds, this scaffold is optimally suited for medicinal chemistry programs targeting inflammatory cytokine pathways [1]. The broad activity window across ten structurally characterized derivatives enables systematic structure-activity relationship (SAR) exploration, while the confirmed in vivo efficacy of compound 3a in the zymosan A-induced paw edema model provides a validated starting point for lead optimization in rheumatoid arthritis and related inflammatory conditions [2].

Sulfonated Poly(benzoxazole-co-amide) Membrane Fabrication with Controlled Water Uptake

The ortho-amino substitution pattern characteristic of 2,5-diamino-substituted aromatic monomers enables thermal cyclodehydration to form benzoxazole rings within polyamide backbones. This chemistry yields PBO-co-amide films with water uptake reduced to 4–15 wt% compared to 9–41 wt% for parent polyamides, while maintaining Young's moduli of 8–10 GPa and yield strengths of 117–215 MPa . This evidence supports the procurement of 2,5-diaminobenzoxazole or its structural analogs as monomers for fabricating high-performance membranes requiring precisely tunable hydrophilicity and robust mechanical integrity.

Photosensitive Polyimide Formulation for Microelectronics Patterning

Multiple granted U.S. patents and international applications explicitly claim 2,5-diaminobenzoxazole as a diamine monomer in positive-tone photosensitive polyimide and polyamic acid compositions . These formulations are designed for photolithographic patterning in microelectronics manufacturing, where the benzoxazole moiety contributes to thermal stability and controlled solubility. Procurement of this specific CAS-registered compound is essential for reproducing patented formulations or developing novel photosensitive dielectric materials within this established intellectual property landscape.

Rigid-Rod Polymer and High-Performance Fiber Precursor Synthesis

The 2,5-diamino substitution pattern on the benzoxazole core positions the compound within a broader class of aromatic diamines used for synthesizing rigid-rod polybenzoxazole (PBO) and related heterocyclic polymers [3]. While direct comparative data for 2,5-diaminobenzoxazole in PBO synthesis is not available in the retrieved literature, the structural analogy to established monomers such as 2,5-diamino-1,4-benzenedithiol (used in polybenzothiazole synthesis) and diaminobenzoxazole monomers claimed in polyimidebenzoxazole patents suggests potential utility as a monomer or comonomer for high-strength, thermally stable fibers and films [4].

Technical Documentation Hub

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36 linked technical documents
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